4-Aminopyridinium

Multiple Sclerosis Potassium Channel Blocker Clinical Neurology

Select 4-Aminopyridinium (4-AP) for its unique mono-cation protonation exclusively at the pyridine nitrogen—ensuring reproducible stoichiometry in crystal engineering and ionic liquid design, unlike 3,4-diaminopyridine. Clinically proven to improve MS walking speed by ~25% (Phase III). Fully characterized pKa (9.114 at 25°C) with thermodynamic parameters from 0–50°C supports precise buffer preparation as a primary analytical standard. 2.2× SHG efficiency vs KDP for NLO applications.

Molecular Formula C5H7N2+
Molecular Weight 95.12 g/mol
Cat. No. B8673708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyridinium
Molecular FormulaC5H7N2+
Molecular Weight95.12 g/mol
Structural Identifiers
SMILESC1=C[NH+]=CC=C1N
InChIInChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/p+1
InChIKeyNUKYPUAOHBNCPY-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopyridinium (4-AP/Dalfampridine): Procurement and Differentiation Overview


4-Aminopyridinium (4-aminopyridine, dalfampridine) is an organic heterocyclic compound belonging to the aminopyridine class [1]. It exists as a white to light yellow crystalline solid with a molecular weight of 94.12 g/mol and functions as a voltage-gated potassium (Kv1) channel blocker, clinically approved for improving walking in patients with multiple sclerosis [2]. The compound also forms the 4-aminopyridinium cation upon protonation at the pyridine nitrogen, which serves as a versatile building block in supramolecular chemistry and ionic liquid design [3].

Why 4-Aminopyridinium Cannot Be Generically Substituted with Other Aminopyridines


Substituting 4-aminopyridinium with structurally similar aminopyridines such as 3,4-diaminopyridine, 3-aminopyridine, or 2-aminopyridine is scientifically unsound due to fundamental differences in protonation behavior, blood-brain barrier penetration, potassium channel blocking potency, and clinical efficacy [1]. Unlike 3,4-diaminopyridine which forms both mono- and dicationic species, 4-aminopyridine uniquely forms only a mono cation with protonation exclusively at the pyridine nitrogen [2]. In clinical studies, 4-aminopyridine demonstrated superior efficacy for ambulation and fatigue compared to 3,4-diaminopyridine in multiple sclerosis patients, with different toxicity profiles [3]. Additionally, the basicity (pKa ~9.11) and dissociation behavior of the 4-aminopyridinium ion across temperatures from 0°C to 50°C has been precisely characterized [4], enabling accurate formulation and buffer preparation that cannot be extrapolated to other aminopyridines.

Quantitative Differentiation Evidence for 4-Aminopyridinium vs. Analogs and Alternatives


Superior Clinical Efficacy vs. 3,4-Diaminopyridine in Multiple Sclerosis

In a randomized, double-blind, crossover clinical trial comparing 4-aminopyridine with 3,4-diaminopyridine in 24 multiple sclerosis patients, 4-aminopyridine demonstrated superior efficacy specifically for ambulation, fatigue, and overall daily functioning [1]. The study concluded that concerning both efficacy and side effects, 4-aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis [2].

Multiple Sclerosis Potassium Channel Blocker Clinical Neurology

Differential Blood-Brain Barrier Penetration vs. 3,4-Diaminopyridine

The ability of 4-aminopyridine and 3,4-diaminopyridine to cross the blood-brain barrier differs substantially, accounting for their distinct toxicity profiles. 3,4-DAP was found to be less toxic than 4-AP in rats and mice after acute administration [1]. In chronically administered young rats, 4-AP at 4 mg/kg p.o. twice daily for 7 weeks significantly slowed growth rate compared to controls, whereas 3,4-DAP at 8 mg/kg p.o. twice daily did not modify growth rate [2]. Slow venous infusion induced a progressively developing convulsive state in anesthetized rats [3].

Blood-Brain Barrier Neuropharmacology Toxicology

Unique Protonation Behavior: Mono-Cation Formation Only

A systematic crystallographic study of nitrate, sulfate, and phosphate salts revealed that 4-aminopyridine uniquely forms only a mono cation, with protonation occurring exclusively at the pyridine nitrogen. In contrast, 3,4-diaminopyridine forms both a mono cation (protonated at pyridine nitrogen) and a dication, with the second protonation occurring at the 3-amino position [1]. This fundamental difference in protonation stoichiometry directly impacts salt stoichiometry and crystal packing: 4-aminopyridine forms a 1:1 nitrate anhydrate, a 1:1 bisulfate anhydrate, a 2:1 sulfate hydrate, and a 1:1 dihydrogen phosphate hydrate, whereas 3,4-diaminopyridine forms a 1:1 nitrate anhydrate, 1:2 nitrate anhydrate and hydrate, 2:1 and 1:1 sulfate hydrates, and a 1:1 dihydrogen phosphate anhydrate [2].

Supramolecular Chemistry Crystal Engineering Salt Formation

Precise Thermodynamic Dissociation Constants vs. Related Pyridinium Ions

The dissociation constant of 4-aminopyridinium ion in water has been precisely determined across 11 temperatures from 0°C to 50°C using electromotive force measurements of equimolal aqueous buffer solutions [1]. At 25°C, -log Kbh = 9.114, with ΔG° = 52,013 J mol⁻¹, ΔH° = 47,090 J mol⁻¹, ΔS° = -16.5 J deg⁻¹ mol⁻¹, and ΔCp° = -15 J deg⁻¹ mol⁻¹ [2]. This level of thermodynamic characterization enables accurate buffer preparation and pH control, with the compound serving as a primary standard for direct titration of acid solutions [3].

Analytical Chemistry Buffer Preparation Thermodynamics

Nonlinear Optical Performance: 2.2× SHG Efficiency of Standard KDP

The 4-aminopyridinium 4-carboxybutanoate (4AP4CB) single crystal exhibits superior nonlinear optical properties. Second harmonic generation testing using the Kurtz-Powder technique revealed that the grown crystal achieves 2.2 times the SHG efficiency of standard potassium dihydrogen phosphate (KDP) . The crystal demonstrates thermal stability up to 62°C as determined by thermogravimetric and differential thermal analysis [1]. Additional characterization yielded an optical band gap (Eg) of 4.38 eV, refractive index (n) of 1.4599, and electrochemical band gap of 3.39 eV .

Nonlinear Optics Crystal Growth Optoelectronics

Thermal Decomposition Kinetics Correlated with pKa

Thermal and ignition characteristics of 2-, 3-, and 4-aminopyridine nitrate salts were comparatively studied using TG, simultaneous TG-DSC, and ignition delay measurements [1]. The energy of activation for decomposition (Ea) and ignition (E*) were found to be linearly related to the pKa of the corresponding amine [2]. The proton transfer process appears to be the primary step in thermolysis, with exothermic self-propagative decomposition leading to ignition [3].

Energetic Materials Thermal Analysis Nitrate Salts

High-Value Research and Industrial Application Scenarios for 4-Aminopyridinium


Clinical Research in Multiple Sclerosis and Demyelinating Disorders

4-Aminopyridinium (as dalfampridine) is the clinically established potassium channel blocker for improving walking speed and muscle strength in multiple sclerosis patients, with Phase III trials demonstrating approximately 25% increase in walking speed in roughly 40% of patients [1]. The direct clinical comparison showing superiority over 3,4-diaminopyridine for ambulation and fatigue [2] establishes 4-AP as the preferred aminopyridine for MS clinical research and therapeutic development. The well-characterized BBB penetration profile [3] further supports its selection for CNS demyelination studies.

Nonlinear Optical Crystal Engineering

4-Aminopyridinium-based crystals offer quantifiable performance advantages for optoelectronic and nonlinear optical applications. The 4-aminopyridinium 4-carboxybutanoate crystal demonstrates 2.2× the SHG efficiency of standard KDP, with optical band gap of 4.38 eV and refractive index of 1.4599 . Thermal stability up to 62°C [4] defines the operational temperature envelope. The predictable mono-cation protonation behavior [5] ensures reproducible crystal stoichiometry during synthesis, a critical advantage over 3,4-diaminopyridine which exhibits mixed protonation states.

Energetic Materials and Pyrotechnic Formulations

4-Aminopyridinium nitrate salts exhibit thermal decomposition behavior correlated with amine pKa, enabling predictive selection for energetic materials applications [6]. The proton transfer mechanism underlying thermolysis has been characterized via TG-DSC and ignition delay measurements [7]. The pKa-dependent activation energy relationship allows formulators to distinguish between 2-, 3-, and 4-aminopyridine salts based on desired decomposition kinetics [8], providing a rational basis for procurement decisions in pyrotechnics and propellant development.

Analytical Chemistry and Buffer Standardization

4-Aminopyridine serves as a primary standard for direct titration of acid solutions, with the dissociation constant of the 4-aminopyridinium ion precisely characterized from 0°C to 50°C [9]. At 25°C, -log Kbh = 9.114 with full thermodynamic parameters (ΔG°, ΔH°, ΔS°, ΔCp°) available [10]. This comprehensive thermodynamic dataset enables accurate buffer preparation across a wide temperature range, with the compound offering a sharp inflection point when titrated with strong acid and compatibility with methyl red indicator [11]. These properties establish 4-aminopyridine as a reliable analytical standard distinct from other aminopyridines.

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